![molecular formula C22H22O4 B14380493 1,1'-[(2,3-Dimethoxy-1,4-phenylene)bis(oxymethylene)]dibenzene CAS No. 89635-20-1](/img/structure/B14380493.png)
1,1'-[(2,3-Dimethoxy-1,4-phenylene)bis(oxymethylene)]dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[(2,3-Dimethoxy-1,4-phenylene)bis(oxymethylene)]dibenzene is an organic compound characterized by its unique structure, which includes a phenylene group substituted with two methoxy groups and linked to two benzene rings via oxymethylene bridges
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2,3-Dimethoxy-1,4-phenylene)bis(oxymethylene)]dibenzene typically involves the reaction of 2,3-dimethoxy-1,4-phenylenedimethanol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,1’-[(2,3-Dimethoxy-1,4-phenylene)bis(oxymethylene)]dibenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
1,1’-[(2,3-Dimethoxy-1,4-phenylene)bis(oxymethylene)]dibenzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism of action of 1,1’-[(2,3-Dimethoxy-1,4-phenylene)bis(oxymethylene)]dibenzene involves its interaction with specific molecular targets and pathways. The methoxy groups and benzene rings can participate in various chemical interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific biochemical pathways.
類似化合物との比較
Similar Compounds
- 1,1’-[(2,5-Dimethoxy-1,4-phenylene)bis(methyleneoxy)]bis[4-(4-methylphenyl)phthalazine]
- 4,4’-[(2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl)]dibenzaldehyde
- 2,2’-(2,5-Dimethoxy-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Uniqueness
1,1’-[(2,3-Dimethoxy-1,4-phenylene)bis(oxymethylene)]dibenzene is unique due to its specific substitution pattern on the phenylene ring and the presence of oxymethylene linkages. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
89635-20-1 |
|---|---|
分子式 |
C22H22O4 |
分子量 |
350.4 g/mol |
IUPAC名 |
2,3-dimethoxy-1,4-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C22H22O4/c1-23-21-19(25-15-17-9-5-3-6-10-17)13-14-20(22(21)24-2)26-16-18-11-7-4-8-12-18/h3-14H,15-16H2,1-2H3 |
InChIキー |
NYGWQXFHOZMTOZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


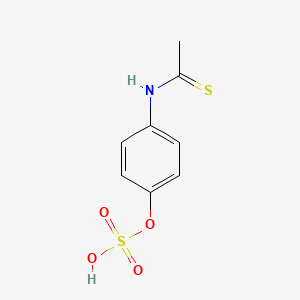
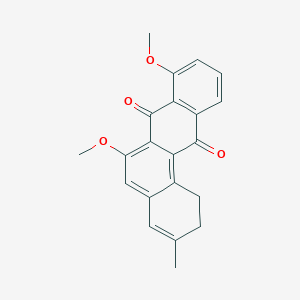
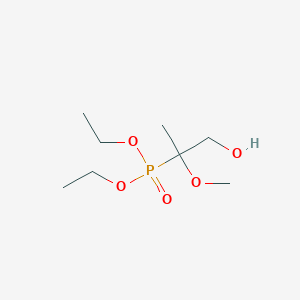
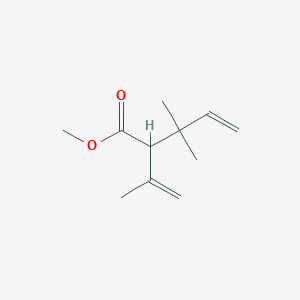
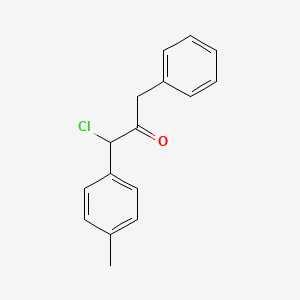
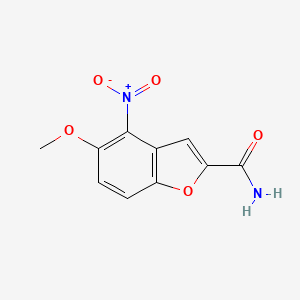
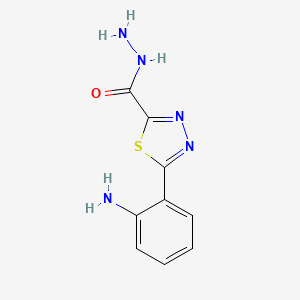
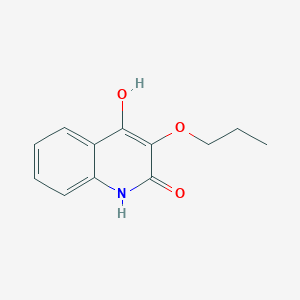
![10b-Methyl-1,2,3,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14380462.png)
![2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol](/img/structure/B14380468.png)
![N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine](/img/structure/B14380483.png)
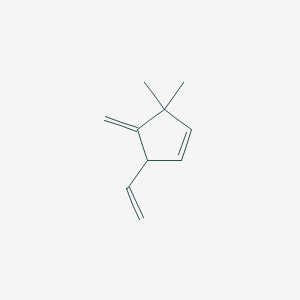
![3-[Hydroxy(phenyl)methylidene]-4,5-dioxooxolane-2-carboxylic acid](/img/structure/B14380487.png)
![[4-(Cyclohexylsulfanyl)butoxy]benzene](/img/structure/B14380490.png)
